molecular formula C17H19N3OS B121378 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 145096-22-6

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Número de catálogo B121378
Número CAS: 145096-22-6
Peso molecular: 313.4 g/mol
Clave InChI: NXVVAGCCKWWDAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to the symptoms of Parkinson's disease.

Mecanismo De Acción

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the death of these neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra region of the brain by 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a useful tool for studying Parkinson's disease in animal models. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, which mimics the pathology of Parkinson's disease. However, 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has limitations in terms of its specificity and reproducibility. It also requires careful handling and disposal due to its neurotoxicity.

Direcciones Futuras

There are several future directions for research on 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and Parkinson's disease. One direction is to develop more specific and reproducible animal models of Parkinson's disease. Another direction is to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease and develop new treatments that target these mechanisms. Additionally, there is a need for more research on the long-term effects of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exposure and its potential role in the development of Parkinson's disease in humans.

Métodos De Síntesis

The synthesis of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves a multistep process that starts with the reaction of 4-methyl-2-nitrophenol and 3-bromopropene to form 4-methyl-2-nitrophenyl-3-buten-2-ol. This intermediate is then reacted with 2-aminobenzenethiol to form 4-methyl-2-nitrophenyl-3-(2-benzothiazolylthio)but-2-en-1-ol. The final step involves the reduction of the nitro group to an amine group using sodium dithionite to yield 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.

Aplicaciones Científicas De Investigación

6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.

Propiedades

Número CAS

145096-22-6

Fórmula molecular

C17H19N3OS

Peso molecular

313.4 g/mol

Nombre IUPAC

6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20)

Clave InChI

NXVVAGCCKWWDAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

SMILES canónico

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C

Sinónimos

2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.